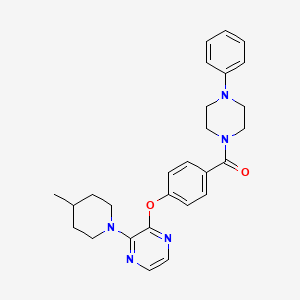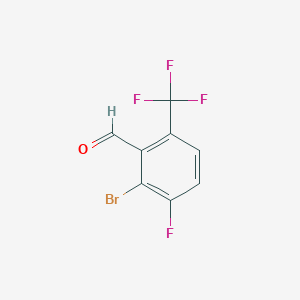
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3BrF4O . It has a molecular weight of 271.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 271.01 . The InChI code for the compound is1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H .
作用機序
2-Br-3-F-6-Tf-Bz is used in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of these compounds depends on the specific compound being synthesized. Generally, the compounds act by binding to specific receptors on cells, which leads to a change in the cell's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-3-F-6-Tf-Bz depend on the specific compound being synthesized. Generally, the compounds act by binding to specific receptors on cells, which leads to a change in the cell's activity. This can lead to changes in gene expression, enzyme activity, and other biochemical and physiological processes.
実験室実験の利点と制限
2-Br-3-F-6-Tf-Bz is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is highly soluble in water and readily soluble in common organic solvents, such as ethanol and acetone. This makes it an ideal intermediate for lab experiments. However, it is important to note that the compound is highly toxic and should be handled with care.
将来の方向性
There are several potential future directions for 2-Br-3-F-6-Tf-Bz. One potential direction is the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals. Another potential direction is the development of new applications for the compound, such as in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to investigate the biological effects of the compound.
合成法
2-Br-3-F-6-Tf-Bz can be synthesized from the reaction of 2-bromobenzaldehyde and 3-fluoro-6-trifluoromethylbenzene. The reaction is typically carried out in a solvent, such as ethanol or acetone, at a temperature of 80-90 °C. The reaction is usually complete within two hours. The product can be isolated by filtration, followed by recrystallization.
科学的研究の応用
2-Br-3-F-6-Tf-Bz is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It can be used to synthesize various compounds, such as β-lactam antibiotics, antifungal agents, and anti-inflammatory agents. It can also be used as a building block for the synthesis of other organic compounds.
特性
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUMDQXUJOZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
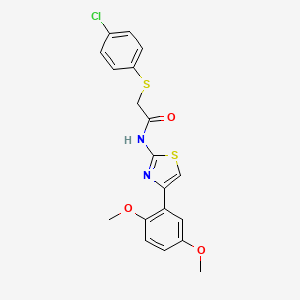
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
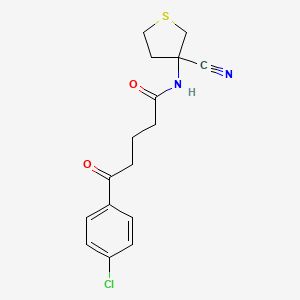
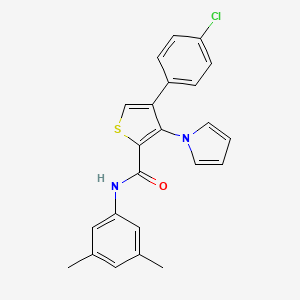
![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)
![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
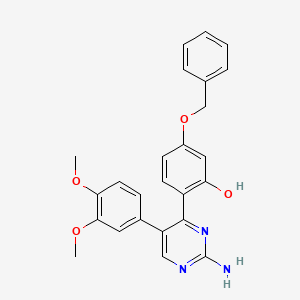
![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

